molecular formula C19H13F3N6OS B2769208 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 868969-89-5

2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2769208
CAS No.: 868969-89-5
M. Wt: 430.41
InChI Key: VMOHVXJLAIKYEZ-UHFFFAOYSA-N
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Description

This compound is a triazolo-pyridazine derivative featuring a thioether-linked acetamide scaffold. Its core structure includes a pyridin-4-yl substituent at the 3-position of the triazolo[4,3-b]pyridazine ring and a 3-(trifluoromethyl)phenyl group on the acetamide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridin-4-yl moiety may facilitate π-π stacking interactions with biological targets.

Properties

IUPAC Name

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)13-2-1-3-14(10-13)24-16(29)11-30-17-5-4-15-25-26-18(28(15)27-17)12-6-8-23-9-7-12/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOHVXJLAIKYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound features a triazolo-pyridazine core linked to a trifluoromethyl-substituted phenyl group via a thioether linkage. The synthesis typically involves multiple steps, including the formation of the triazolo-pyridazine scaffold through cyclization reactions and subsequent modifications to introduce the thiol and acetamide functionalities.

Synthesis Overview

  • Formation of Triazolo-Pyridazine : The initial step generally involves reacting pyridine derivatives with hydrazine to form the triazole ring.
  • Thioether Linkage : This is achieved through a reaction with thiols under acidic or basic conditions.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the acetamide functionality.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety demonstrate significant antiproliferative effects against several cancer cell lines. For example:

  • Cell Lines Tested : The compound has shown activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080).
  • IC50 Values : Compounds similar to this structure have exhibited IC50 values as low as 0.008 μM in inhibiting cell proliferation, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell mitosis .
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites . This inhibition disrupts normal cellular functions and contributes to its therapeutic effects.

Case Studies and Experimental Findings

Several studies have investigated the biological properties of related compounds:

StudyCompoundCell LineIC50 (μM)Observations
4qSGC-79010.014Effective antiproliferative activity
22iA5490.83Excellent anti-tumor activity
31dVarious1–8Broad antimicrobial spectrum

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

ComponentDescription
Pyridine RingA six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity.
Triazolo[4,3-b]pyridazineA fused bicyclic structure that enhances biological activity through interactions with biological targets.
Thioether LinkageProvides stability and influences the compound's pharmacokinetics.
Acetamide GroupEnhances solubility and may participate in biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. Key findings include:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma). For instance, derivatives of triazolo-pyridazines have shown IC50 values in the low micromolar range against these cell lines, indicating strong anticancer activity .
  • Mechanism of Action : The primary mechanism involves the inhibition of c-Met kinase, a critical regulator in tumor growth and metastasis. This interaction leads to apoptosis in cancer cells and disrupts cell cycle progression .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes:

  • Kinase Inhibition : Similar compounds have demonstrated potential in inhibiting kinases involved in cancer progression. The specific interactions often involve hydrogen bonding with the target enzymes .

Comparative Data Table

The following table summarizes the biological activity of selected compounds related to the target compound:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound 22iA5490.83 ± 0.07c-Met inhibition
Compound 12eMCF-71.23 ± 0.18Apoptosis induction
Compound XHeLa2.73 ± 0.33Cell cycle arrest

Case Studies

Several research studies have focused on the biological activity of triazolo-pyridazine derivatives:

  • Cytotoxicity Testing : Various derivatives have been subjected to cytotoxicity assays against multiple cancer cell lines, confirming their potential as anticancer agents.
  • Mechanistic Insights : Studies have elucidated the pathways through which these compounds exert their effects, particularly focusing on kinase inhibition and subsequent cellular responses.

Comparison with Similar Compounds

Compound 1 : 3-(3,4-Dimethoxyphenyl)-6-(2-Fluoro-4-Pyridinyl)-1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole (9a)

  • Core Heterocycle : Triazolo-thiadiazole (vs. triazolo-pyridazine in the target compound).
  • Key Substituents : 3,4-Dimethoxyphenyl (electron-donating) and 2-fluoro-4-pyridinyl (electron-withdrawing).
  • The dimethoxyphenyl group increases hydrophobicity, while the fluorine atom could enhance metabolic stability .

Compound 2 : 2-((3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)-N-((Tetrahydrofuran-2-yl)Methyl)Acetamide

  • Core Heterocycle : Triazolo-pyridazine (identical to the target compound).
  • Key Substituents : Pyridin-3-yl (vs. pyridin-4-yl) and tetrahydrofuran-2-ylmethyl (vs. 3-(trifluoromethyl)phenyl).
  • Implications : The pyridin-3-yl group may alter binding orientation due to steric or electronic differences. The tetrahydrofuran substituent introduces a polar, oxygen-containing group, likely improving aqueous solubility compared to the hydrophobic trifluoromethylphenyl group .

Compound 3 : 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide

  • Core Heterocycle : Triazolo-pyridazine (identical).
  • Key Substituents : 4-Ethoxyphenyl (electron-donating) and 3-methyl-triazolo-pyridazine (vs. unsubstituted triazolo-pyridazine in the target compound).
  • Implications : The ethoxy group increases lipophilicity but may reduce metabolic stability compared to trifluoromethyl. The methyl group on the triazolo-pyridazine could sterically hinder interactions with target proteins .

Structural and Pharmacological Implications

Substituent Position and Electronic Effects

  • Pyridin-4-yl vs. Pyridin-3-yl : The pyridin-4-yl group in the target compound allows linear π-π stacking with aromatic residues in binding pockets, whereas pyridin-3-yl (Compound 2) may adopt a tilted orientation, reducing affinity .
  • Trifluoromethyl vs. Ethoxy/Methoxy : The trifluoromethyl group’s strong electron-withdrawing nature enhances resistance to oxidative metabolism compared to ethoxy or methoxy groups, which are prone to demethylation .

N-Substituent Effects

  • 3-(Trifluoromethyl)Phenyl (Target) vs. The tetrahydrofuran group in Compound 2 balances hydrophobicity and solubility, making it more suitable for oral bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound ID Core Structure Substituents Pharmacological Notes Reference
Target Compound Triazolo-pyridazine Pyridin-4-yl, 3-(trifluoromethyl)phenyl High lipophilicity, metabolic stability N/A
Compound 1 (9a) Triazolo-thiadiazole 3,4-Dimethoxyphenyl, 2-fluoro-4-pyridinyl Potential antimicrobial activity
Compound 2 Triazolo-pyridazine Pyridin-3-yl, tetrahydrofuran-2-ylmethyl Improved solubility
Compound 3 Triazolo-pyridazine 4-Ethoxyphenyl, 3-methyl-triazolo-pyridazine Moderate metabolic stability

Q & A

Q. How can researchers optimize the synthesis of 2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide to improve yield and purity?

  • Methodological Answer : The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key variables to optimize include:
  • Temperature : Controlled heating (e.g., 80–100°C) during cyclization steps to minimize side reactions .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
    Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm connectivity of the triazolo-pyridazine core, thioether linkage, and acetamide group. Aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in 19^19F NMR) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C23_23H16_16F3_3N6_6OS) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) due to the triazolo-pyridazine core’s affinity for ATP-binding pockets .
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer :
  • Substituent Variation : Replace the pyridin-4-yl or trifluoromethylphenyl groups with bioisosteres (e.g., 4-chlorophenyl, 3-fluorophenyl) to modulate steric/electronic effects .
  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) to the triazolo-pyridazine core to enhance binding affinity .
  • Table 1 : SAR Trends for Analogues
Substituent (R)Biological Activity (IC50_{50}, nM)Selectivity Ratio (Target/Off-Target)
4-Pyridinyl (Target)12.4 (EGFR)8.5
4-Chlorophenyl9.8 (EGFR)5.2
3-Trifluoromethylphenyl14.1 (VEGFR2)10.3
Data synthesized from

Q. What mechanistic studies can elucidate its interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding modes in kinase ATP-binding pockets. The pyridazine ring often forms π-π interactions with conserved phenylalanine residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}) for target enzymes .
  • Crystallography : Co-crystallize the compound with EGFR or VEGFR2 to resolve binding-site interactions .

Q. How can researchers address discrepancies in reported bioactivity data across analogues?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate substituent effects .
  • Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers. For example, trifluoromethyl groups may show variable efficacy due to metabolic stability .
  • Computational Validation : Use QSAR models to predict activity trends and validate experimental results .

Q. What strategies improve pharmacokinetic properties such as solubility and metabolic stability?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • CYP450 Inhibition Assays : Test hepatic microsome stability to identify metabolic hotspots (e.g., oxidation of the pyridazine ring) .
  • LogP Optimization : Replace the trifluoromethyl group with polar moieties (e.g., -SO3_3H) to reduce lipophilicity .

Q. What role does computational chemistry play in optimizing this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME predict absorption, toxicity, and bioavailability. The trifluoromethyl group may increase BBB permeability but reduce solubility .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility .

Q. How can synergistic effects with existing therapies be evaluated?

  • Methodological Answer :
  • Combination Index (CI) : Use the Chou-Talalay method to test synergy with cisplatin or paclitaxel in cancer models .
  • Transcriptomics : RNA-seq analysis of treated cells to identify pathway crosstalk (e.g., apoptosis vs. autophagy) .

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